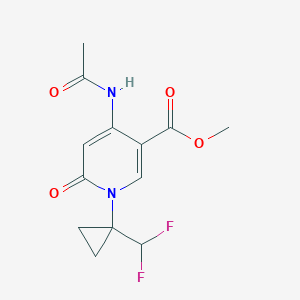

Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a unique substitution pattern. Its core structure includes a 1,6-dihydropyridine ring with a methyl carboxylate group at position 3, an acetamido group at position 4, and a 1-(difluoromethyl)cyclopropyl moiety at position 1. The difluoromethylcyclopropyl group introduces steric and electronic effects that distinguish it from simpler aryl or alkyl substituents commonly found in analogous compounds .

Properties

Molecular Formula |

C13H14F2N2O4 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

methyl 4-acetamido-1-[1-(difluoromethyl)cyclopropyl]-6-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C13H14F2N2O4/c1-7(18)16-9-5-10(19)17(6-8(9)11(20)21-2)13(3-4-13)12(14)15/h5-6,12H,3-4H2,1-2H3,(H,16,18) |

InChI Key |

XQSFKZJJIOOMKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=O)N(C=C1C(=O)OC)C2(CC2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, introduction of the difluoromethyl group, and the construction of the dihydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

Medicine: Its unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the cyclopropyl ring may play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved in its mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes apparent when compared to other dihydropyridine derivatives. Below is a detailed analysis, supported by data tables and research findings:

Table 1: Structural and Functional Comparison

Key Research Findings

Role of the Cyclopropyl Group: The 1-(difluoromethyl)cyclopropyl substituent in the target compound introduces significant steric hindrance and electronic effects. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, a feature critical in drug design .

Impact of the 4-Acetamido Group: Unlike analogs such as Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, which lack substituents at position 4, the acetamido group in the target compound provides a hydrogen-bond donor/acceptor site. This feature is critical for interactions with biological targets, such as enzymes or receptors, and may enhance binding specificity .

Comparison with Fluorinated Analogs : The difluoromethyl group distinguishes the target compound from derivatives like N-(3-acetylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide. While both contain fluorinated groups, the trifluoromethylbenzyl group in the latter increases bulkiness, which may reduce bioavailability compared to the compact cyclopropyl-difluoromethyl combination .

Synthetic Challenges : The synthesis of the target compound likely requires specialized methods to incorporate the difluoromethylcyclopropyl group. This contrasts with simpler derivatives like Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate, where cyclopropanation is more straightforward .

Biological Activity

Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₂N₂O₄ |

| Molecular Weight | 300.26 g/mol |

| CAS Number | 2359693-98-2 |

Structure

The compound features a dihydropyridine core with an acetamido group and a difluoromethyl cyclopropyl substituent, contributing to its unique biological profile.

Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Modulation of Signaling Pathways : It may influence key signaling pathways, including those related to cancer cell growth and survival.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential applications in oncology. For instance, it has been tested against human lung cancer cells with promising results in reducing cell viability.

Neuroprotective Effects

Additionally, there is evidence suggesting that this compound may have neuroprotective effects , particularly in models of neurodegenerative diseases. This could be attributed to its ability to modulate oxidative stress pathways.

Case Studies

- Anticancer Studies : A recent study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers.

- Neuroprotection : In a model of Alzheimer’s disease, treatment with the compound resulted in decreased levels of beta-amyloid plaques and improved cognitive function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.